

Dimethylaminoparthenolide (DMAPT): A Preclinical Assessment of its Clinical Potential in Oncology

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Compound of Interest		
Compound Name:	Dimethylaminoparthenolide	
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This guide provides a comprehensive comparison of the preclinical evidence for **Dimethylaminoparthenolide** (DMAPT), a semi-synthetic analog of parthenolide, against its parent compound and the standard-of-care chemotherapy agent, docetaxel. DMAPT is being investigated for its potential as an anti-cancer agent, and this guide summarizes the available quantitative data, experimental methodologies, and underlying mechanisms of action to inform future research and development.

Executive Summary

Dimethylaminoparthenolide (DMAPT) is a water-soluble derivative of parthenolide, a naturally occurring sesquiterpene lactone. This modification significantly enhances its bioavailability, a key limitation of parthenolide. Preclinical studies have demonstrated that DMAPT exhibits potent anti-cancer activity across a range of malignancies, including prostate, lung, bladder, and breast cancers, as well as leukemia. Its primary mechanism of action involves the inhibition of the pro-survival transcription factor NF-κB and the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS). This dual activity leads to cell cycle arrest and apoptosis in cancer cells. In preclinical models, DMAPT has shown efficacy as a single agent, as a radiosensitizer, and in combination with other therapeutic agents.



Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative activity of DMAPT has been evaluated in numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for DMAPT and its parent compound, parthenolide, as well as for the standard chemotherapy agent, docetaxel, in relevant cancer cell lines.

Table 1: IC50 Values of DMAPT and Parthenolide in Various Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50 (μM)
DMAPT	PC-3	Prostate Cancer	~5-10
CWR22Rv1	Prostate Cancer	~5-10	
DU145	Prostate Cancer	~4	-
A549	Non-Small Cell Lung Cancer	~5-20	_
H522	Non-Small Cell Lung Cancer	Not specified	_
UMUC-3	Bladder Cancer	~5-20	
HT-1197	Bladder Cancer	Not specified	-
HT-1376	Bladder Cancer	Not specified	-
Parthenolide	SiHa	Cervical Cancer	8.42 ± 0.76[1]
MCF-7	Breast Cancer	9.54 ± 0.82[1]	
MDA-MB-231	Breast Cancer	Not specified	_
DMAPT	AML cells	Acute Myeloid Leukemia	LD50: 1.7

Table 2: IC50 Values of Docetaxel in Prostate Cancer Cell Lines for Comparison



Compound	Cell Line	Cancer Type	IC50 (nM)
Docetaxel	LNCaP	Prostate Cancer	0.78–1.06[2]
C4-2B	Prostate Cancer	1.00-1.40[2]	
PC-3	Prostate Cancer	4.75 ± 0.05[3]	
DU145	Prostate Cancer	Not specified	-

Note: Direct comparative studies of DMAPT and docetaxel under the same experimental conditions are limited. The data presented for docetaxel is for contextual comparison.

In Vivo Efficacy in Preclinical Models

DMAPT has demonstrated significant anti-tumor activity in various in vivo models.

Table 3: Summary of In Vivo Studies with DMAPT



Cancer Type	Animal Model	DMAPT Dosage and Administration	Key Findings
Prostate Cancer	PC-3 xenografts in athymic nude mice	100 mg/kg, daily oral gavage	In combination with radiation, significantly decreased tumor volume compared to either treatment alone. [4]
Prostate Cancer	TRAMP mice	100 mg/kg, oral gavage thrice weekly	Slowed tumor development and reduced lung metastasis.
Lung Cancer	A549 xenografts in athymic nude mice	100 mg/kg/day, daily oral gavage	Suppressed subcutaneous tumor growth by 54% and lung metastatic volume by 28%.
Bladder Cancer	UMUC-3 xenografts in athymic nude mice	100 mg/kg, twice daily oral gavage	Suppressed tumor growth by 63%.
Prostate Cancer	VCaP-CR xenografts in mice	Not specified	In combination with castration, significantly reduced tumor growth compared to castration alone.[2]

Mechanism of Action: Signaling Pathways

DMAPT's anti-cancer effects are primarily attributed to its modulation of the NF- κ B and ROS-mediated signaling pathways.

NF-kB Inhibition

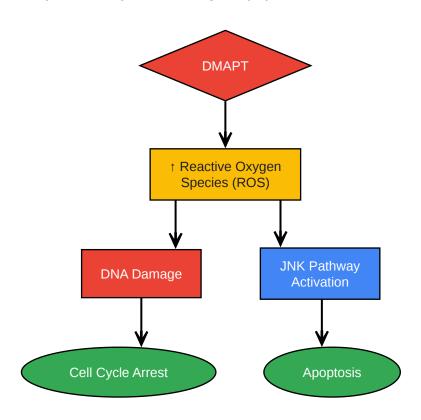


DMAPT, similar to its parent compound parthenolide, is a potent inhibitor of the canonical NFκB pathway. It is understood to directly target and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB (p65/p50) dimer in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-survival and anti-apoptotic genes.

Caption: DMAPT inhibits the canonical NF-kB signaling pathway by targeting the IKK complex.

Induction of Reactive Oxygen Species (ROS)

DMAPT has been shown to induce the generation of intracellular ROS. This increase in oxidative stress can lead to DNA damage and activation of stress-related signaling pathways, such as the JNK pathway, ultimately contributing to apoptotic cell death.



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